molecular formula C12H5Cl3O2 B1596505 1,7,8-Trichlorodibenzo-p-dioxin CAS No. 82306-65-8

1,7,8-Trichlorodibenzo-p-dioxin

Cat. No.: B1596505
CAS No.: 82306-65-8
M. Wt: 287.5 g/mol
InChI Key: GXPWNYXJJDQHBO-UHFFFAOYSA-N
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Description

1,7,8-Trichlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxicity. These compounds are structurally similar to dioxins and are often referred to as persistent organic pollutants (POPs) due to their long-lasting nature and ability to bioaccumulate in the food chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7,8-Trichlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving the chlorination of dibenzo-p-dioxin precursors. The synthesis typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms to the dibenzo-p-dioxin structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that require stringent safety measures due to the toxic nature of the compound. The production is usually carried out in specialized facilities equipped with advanced control systems to manage the release of harmful by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 1,7,8-Trichlorodibenzo-p-dioxin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed to reduce the compound.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1,7,8-Trichlorodibenzo-p-dioxin has several scientific research applications across different fields:

  • Chemistry: It is used as a standard compound in the study of dioxin chemistry and environmental fate.

  • Biology: Researchers use it to investigate the toxicological effects of dioxins on biological systems.

  • Medicine: It serves as a model compound to study the mechanisms of dioxin-induced diseases and potential therapeutic interventions.

  • Industry: It is used in the development of environmental monitoring techniques and pollution control strategies.

Comparison with Similar Compounds

1,7,8-Trichlorodibenzo-p-dioxin is compared with other similar compounds, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD), and 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD). These compounds share structural similarities but differ in the number and position of chlorine atoms, leading to variations in their toxicity and environmental behavior.

List of Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

  • 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)

  • 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD)

  • 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

  • 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,7,8-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWNYXJJDQHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002600
Record name 1,7,8-Trichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82306-65-8
Record name 1,7,8-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,8-Trichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7,8-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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